molecular formula C17H17NO4 B5573939 methyl 2-[(3-phenoxypropanoyl)amino]benzoate CAS No. 6047-28-5

methyl 2-[(3-phenoxypropanoyl)amino]benzoate

Cat. No.: B5573939
CAS No.: 6047-28-5
M. Wt: 299.32 g/mol
InChI Key: IMROBIVZIOAOJT-UHFFFAOYSA-N
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Description

Methyl 2-[(3-phenoxypropanoyl)amino]benzoate is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11575802 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Enhancers

Alkoxyamines bearing chromophore groups, similar in structure to methyl 2-[(3-phenoxypropanoyl)amino]benzoate, have been proposed as photoiniters for nitroxide-mediated photopolymerization. These compounds decompose under UV irradiation to generate radicals, facilitating polymer growth. This application is significant in materials science, particularly in the development of advanced polymers with tailored properties (Guillaneuf et al., 2010).

Advanced Polyamide Materials

The thermal polymerization of certain benzoyl amino benzoate derivatives leads to the creation of hyperbranched aromatic polyamides. These materials show promise due to their solubility and potential for various applications, including high-performance fibers and engineering plastics (Yang et al., 1999).

Chemical Synthesis and Peptide Modification

Compounds structurally related to this compound have been used as reagents in chemical synthesis, including the N-phthaloylation of amino acids and peptides. This method is valuable for synthesizing peptide derivatives without racemization, offering a significant advantage in peptide chemistry (Casimir et al., 2002).

Nonlinear Optical Materials

Research into similar benzoate derivatives has explored their potential in nonlinear optical (NLO) applications. Doping with amino acids can improve the NLO properties of certain methyl benzoate crystals, indicating their utility in optical and photonic devices (Selvaraju et al., 2009).

Tubulin Polymerization Inhibitors

Certain benzoate derivatives have been identified as tubulin polymerization inhibitors, showing promising antiproliferative activity towards human cancer cells. This discovery has potential implications for developing new anticancer drugs (Minegishi et al., 2015).

Properties

IUPAC Name

methyl 2-(3-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-17(20)14-9-5-6-10-15(14)18-16(19)11-12-22-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMROBIVZIOAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352397
Record name methyl 2-(3-phenoxypropanoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6047-28-5
Record name methyl 2-(3-phenoxypropanoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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